molecular formula C6H5NO2S B12361451 2-Thioxonicotinic acid

2-Thioxonicotinic acid

Cat. No.: B12361451
M. Wt: 155.18 g/mol
InChI Key: GQWJTOLMGCJVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptonicotinic acid is a chemical compound with the molecular formula C6H5NO2S. It is a white crystalline powder with a melting point of 270°C, at which it decomposes . This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 2-mercaptonicotinic acid are not widely documented, the synthesis typically involves standard organic synthesis techniques, including alkylation and halocyclization, under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: 2-Mercaptonicotinic acid can undergo oxidation reactions, forming disulfide bonds.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-mercaptonicotinic acid involves its ability to form complexes with metal ions. These complexes can exhibit various catalytic activities, such as oxygen atom transfer reactions. For example, the molybdenum complex of 2-mercaptonicotinic acid can catalyze the oxidation of benzoin and triphenylphosphine (PPh3) with dimethyl sulfoxide (DMSO) . The compound’s thiol group allows it to interact with metal ions, forming stable chelates that are crucial for its biological and catalytic activities.

Comparison with Similar Compounds

Uniqueness: 2-Mercaptonicotinic acid is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in both chemical and biological applications. Its thiol group provides distinct reactivity compared to other nicotinic acid derivatives, allowing for specialized applications in catalysis and coordination chemistry .

Properties

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

2-sulfanylidene-3H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-4H,(H,8,9)

InChI Key

GQWJTOLMGCJVHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=S)N=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.